4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid
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Overview
Description
4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid is an aromatic carboxylic acid derivative It is characterized by the presence of a dichlorophenyl group and a fluorobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichlorophenylboronic acid and 2-fluorobenzoic acid.
Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura cross-coupling reaction between 3,5-dichlorophenylboronic acid and 2-fluorobenzoic acid.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form derivatives with additional functional groups.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while reduction can produce alcohols.
Scientific Research Applications
4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The dichlorophenyl and fluorobenzoic acid moieties can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzoic Acid: Similar structure but lacks the fluorine atom.
2-Fluorobenzoic Acid: Similar structure but lacks the dichlorophenyl group.
4-(3,5-Dichlorophenyl)benzoic Acid: Similar structure but lacks the fluorine atom.
Uniqueness
4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid is unique due to the presence of both dichlorophenyl and fluorobenzoic acid moieties. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-(3,5-dichlorophenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-9-3-8(4-10(15)6-9)7-1-2-11(13(17)18)12(16)5-7/h1-6H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUZWPYCVSZJKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691279 |
Source
|
Record name | 3',5'-Dichloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40691279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261913-97-6 |
Source
|
Record name | 3',5'-Dichloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40691279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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